molecular formula C₁₅H₂₃FN₂O₁₆P₂ B1142532 Uridine-5'-diphosphate-4-deoxy-4-fluoro-α-D-galactose CAS No. 190852-32-5

Uridine-5'-diphosphate-4-deoxy-4-fluoro-α-D-galactose

Cat. No.: B1142532
CAS No.: 190852-32-5
M. Wt: 568.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine-5’-diphosphate-4-deoxy-4-fluoro-α-D-galactose is a nucleotide sugar derivative that belongs to the class of pyrimidine nucleotide sugars. These compounds are characterized by a pyrimidine nucleotide bound to a saccharide derivative through the terminal phosphate group. This compound is particularly significant in biochemical processes involving glycosylation, where it serves as a substrate for various glycosyltransferases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uridine-5’-diphosphate-4-deoxy-4-fluoro-α-D-galactose typically involves multi-step organic synthesis. The process begins with the preparation of the uridine nucleotide, followed by the introduction of the diphosphate group. The final step involves the selective fluorination and deoxygenation at the 4-position of the galactose moiety. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using UDP-glucose 4-epimerase, which catalyzes the conversion of UDP-galactose to UDP-glucose. This enzymatic method is advantageous due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Uridine-5’-diphosphate-4-deoxy-4-fluoro-α-D-galactose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Uridine-5’-diphosphate-4-deoxy-4-fluoro-α-D-galactose has several scientific research applications:

Mechanism of Action

The mechanism of action of Uridine-5’-diphosphate-4-deoxy-4-fluoro-α-D-galactose involves its role as a substrate for glycosyltransferases. These enzymes catalyze the transfer of the galactose moiety to acceptor molecules, forming glycosidic bonds. The presence of the fluorine atom at the 4-position can influence the enzyme’s activity and specificity, potentially altering the glycosylation pattern and affecting downstream biological processes .

Comparison with Similar Compounds

Uniqueness: Uridine-5’-diphosphate-4-deoxy-4-fluoro-α-D-galactose is unique due to the presence of the fluorine atom, which can significantly impact its biochemical properties and interactions with enzymes. This modification can be exploited in research to study enzyme mechanisms and develop novel therapeutic agents .

Properties

CAS No.

190852-32-5

Molecular Formula

C₁₅H₂₃FN₂O₁₆P₂

Molecular Weight

568.29

Synonyms

Uridine 5’-(Trihydrogen Diphosphate) P’-(4-Deoxy-4-fluoro-α-D-galactopyranosyl) Ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.